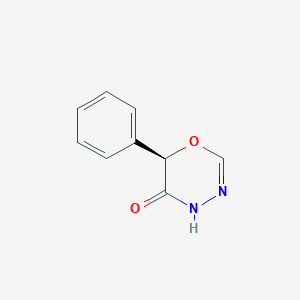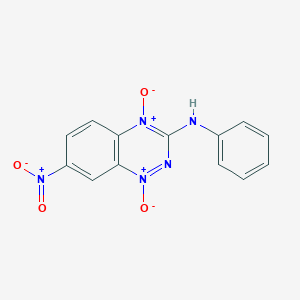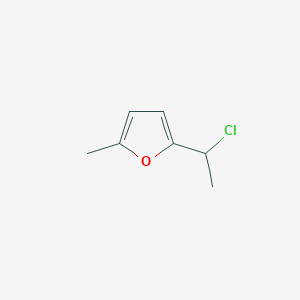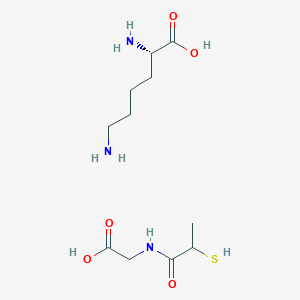![molecular formula C31H28N4O5S2 B12616553 Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of aprotic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Aromatic substitution reactions can occur at the biphenyl and pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of sulfonyl groups and aromatic rings enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone, 4-phenyl-: Similar structure with a biphenyl core but lacks the sulfonyl groups.
4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carbaldehyde: Contains a biphenyl structure with a sulfonyl group but differs in the functional groups attached
Uniqueness
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is unique due to its combination of multiple aromatic rings and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C31H28N4O5S2 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
[4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazin-1-yl]-(5-methylsulfonyl-2-phenylphenyl)methanone |
InChI |
InChI=1S/C31H28N4O5S2/c1-41(37,38)25-12-13-26(23-8-4-2-5-9-23)28(22-25)31(36)34-20-18-33(19-21-34)29-14-16-32-30-27(29)15-17-35(30)42(39,40)24-10-6-3-7-11-24/h2-17,22H,18-21H2,1H3 |
InChI-Schlüssel |
XPXDBGIVSCMCMM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)


![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid](/img/structure/B12616509.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)

![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)
![4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12616520.png)

![(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12616526.png)
